Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)-: is a complex organic compound with a unique structure that includes a benzamide core, a pyrimidine ring, and a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Attachment of the Benzamide Core: The benzamide core is typically attached through an amide bond formation reaction, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrimidine ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the carbonyl groups of the benzamide core, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the trifluoromethyl group or the aromatic ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reagents: EDCI, DCC
Nucleophiles: Ammonia, amine derivatives
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities or binding affinities.
Medicine
In medicinal chemistry, Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable component in various formulations and applications.
Mechanism of Action
The mechanism of action of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different functional groups.
Trifluoromethyl Compounds: Compounds with trifluoromethyl groups attached to different cores.
Uniqueness
What sets Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- apart is its combination of a benzamide core, a pyrimidine ring, and a trifluoromethyl group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
CAS No. |
149981-36-2 |
---|---|
Molecular Formula |
C18H21F3N4O3 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H21F3N4O3/c1-3-9-24-14(22)13(16(27)25(10-4-2)17(24)28)23-15(26)11-5-7-12(8-6-11)18(19,20)21/h5-8H,3-4,9-10,22H2,1-2H3,(H,23,26) |
InChI Key |
QVFVUMFWSMIXJC-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N |
Synonyms |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.